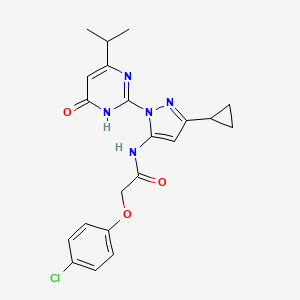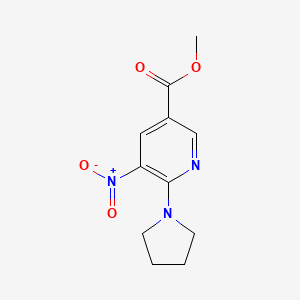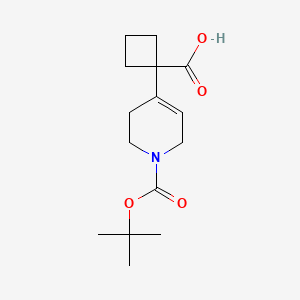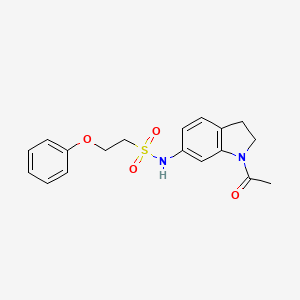![molecular formula C13H19ClF3NO2 B2549984 2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one CAS No. 2411308-31-9](/img/structure/B2549984.png)
2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as TFMPP and has been used as a research chemical for many years. In
Mécanisme D'action
TFMPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are serotonin receptors. It also acts as an antagonist at the 5-HT1A receptor. TFMPP has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, alter sleep patterns, and produce changes in body temperature. TFMPP has also been shown to produce changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-established mechanism of action. TFMPP is also relatively stable and can be stored for long periods of time without degradation. However, TFMPP has several limitations for use in laboratory experiments. It has been shown to produce a range of side effects, including anxiety, agitation, and hallucinations. TFMPP is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on TFMPP. One area of interest is the potential therapeutic applications of TFMPP for the treatment of mood disorders and other psychiatric conditions. TFMPP has also been shown to produce changes in the levels of various neurotransmitters in the brain, which may have implications for the treatment of neurological disorders. Another area of interest is the development of new analogs of TFMPP with improved pharmacological properties and reduced side effects.
Conclusion:
In conclusion, TFMPP is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been used in studies related to neuroscience, pharmacology, and toxicology. TFMPP has been shown to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, and as an antagonist at the 5-HT1A receptor. It has been shown to produce a range of biochemical and physiological effects in animal studies. TFMPP has several advantages for use in laboratory experiments, but also has several limitations. There are several future directions for research on TFMPP, including the development of new analogs with improved pharmacological properties and reduced side effects.
Méthodes De Synthèse
TFMPP can be synthesized by reacting 2-chloropropionyl chloride with 5-(trifluoromethyl)-2-oxo-1,3-oxazolidine in the presence of a base. The resulting product can then be treated with sodium hydroxide to form TFMPP. This synthesis method has been widely used in the research community to produce TFMPP for various applications.
Applications De Recherche Scientifique
TFMPP has been used in scientific research for many years due to its potential applications in various fields. It has been used in studies related to neuroscience, pharmacology, and toxicology. TFMPP has been used as a model compound for studying the effects of serotonin receptor agonists and antagonists on brain function. It has also been used to study the role of serotonin in the regulation of mood, behavior, and cognition.
Propriétés
IUPAC Name |
2-chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClF3NO2/c1-9(14)11(19)18-5-2-10(13(15,16)17)12(8-18)3-6-20-7-4-12/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYSOZFOYXYVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C2(C1)CCOCC2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)

![4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2549904.png)

![4-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B2549906.png)

![2-Chloro-N-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]propanamide](/img/structure/B2549909.png)
![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2549914.png)



